molecular formula C7H14O2 B102723 1,2-Cyclohexanediol, 1-methyl-, trans- CAS No. 19534-08-8

1,2-Cyclohexanediol, 1-methyl-, trans-

Cat. No. B102723
CAS RN: 19534-08-8
M. Wt: 130.18 g/mol
InChI Key: IOZFUGDROBQPNP-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Cyclohexanediol, 1-methyl-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as trans-1,2-dimethylcyclohexane-1,2-diol and has a molecular formula of C8H16O2. It is a white crystalline solid that is soluble in water and has a melting point of 140-142 °C.

Mechanism of Action

The mechanism of action of trans-1,2-dimethylcyclohexane-1,2-diol is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that trans-1,2-dimethylcyclohexane-1,2-diol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic rats. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using trans-1,2-dimethylcyclohexane-1,2-diol in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, its limitations include its relatively low stability and reactivity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of trans-1,2-dimethylcyclohexane-1,2-diol. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, trans-1,2-dimethylcyclohexane-1,2-diol is a chemical compound that has potential applications in various fields, including the pharmaceutical industry and asymmetric synthesis. Its biochemical and physiological effects have been studied extensively, and it has shown promising results in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of trans-1,2-dimethylcyclohexane-1,2-diol can be achieved through various methods. One of the commonly used methods is the reaction between cyclohexanone and methyl magnesium bromide, followed by hydrolysis of the resulting product. Another method involves the reaction between cyclohexene and methyl hydroperoxide in the presence of a catalyst.

Scientific Research Applications

Trans-1,2-dimethylcyclohexane-1,2-diol has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and diabetes. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

19534-08-8

Product Name

1,2-Cyclohexanediol, 1-methyl-, trans-

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3

InChI Key

IOZFUGDROBQPNP-RNFRBKRXSA-N

Isomeric SMILES

C[C@]1(CCCC[C@H]1O)O

SMILES

CC1(CCCCC1O)O

Canonical SMILES

CC1(CCCCC1O)O

Other CAS RN

52718-65-7
6296-84-0

synonyms

rel-2-Methyl-1α*,2β*-cyclohexanediol

Origin of Product

United States

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